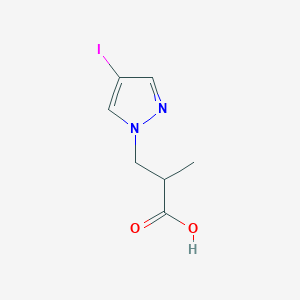![molecular formula C10H9N5 B6231924 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole CAS No. 15992-12-8](/img/no-structure.png)
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole (3-TMI) is a heterocyclic compound that is used in a wide range of scientific research applications. It is a derivative of indole, a five-membered aromatic nitrogen-containing heterocycle. 3-TMI has a number of unique properties that make it an attractive compound for scientific research, including its ability to form coordination complexes and its ability to act as a Lewis acid. 3-TMI has been studied for its potential applications in catalysis, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has a number of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination complexes, and as a Lewis acid. It has also been studied for its potential use in drug discovery, materials science, and biochemistry. 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been used to synthesize a variety of organic compounds, including heterocycles, polymers, and organometallic complexes. It has also been used to study the mechanism of action of drugs and to identify new drug targets.
Wirkmechanismus
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has a number of unique properties that make it an attractive compound for scientific research. It has a high affinity for metal ions, allowing it to form coordination complexes. It also has a low pKa, making it a strong Lewis acid. This allows it to act as a catalyst in organic synthesis, as well as to interact with biological macromolecules such as proteins and nucleic acids.
Biochemical and Physiological Effects
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been studied for its potential applications in drug discovery. It has been shown to interact with a variety of biological macromolecules, including proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been shown to interact with G-protein coupled receptors, which are involved in the signaling pathways of many hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is a useful compound for scientific research due to its unique properties. It is relatively stable and has a low pKa, making it a strong Lewis acid. It is also water soluble, allowing it to be used in aqueous solutions. However, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is also toxic and should be handled with caution. It is also expensive, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
The potential applications of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole are vast, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for producing 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole. Another potential direction is the study of its mechanism of action and its potential use in drug discovery. Additionally, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole could be used to study the structure and function of proteins, as well as its potential applications in materials science. Finally, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole could be used to study the biochemical and physiological effects of drugs and other compounds.
Synthesemethoden
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole can be produced through a variety of synthetic methods. The most common method is the reaction of 1H-1,2,3,4-tetrazole with 1H-indole in the presence of a base. This reaction yields 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole as the major product, with minor amounts of other products such as 1H-indole-3-carboxaldehyde, 1H-indole-3-carboxylic acid, and 1H-indole-3-carboxamide. Other synthetic methods for producing 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole include the reaction of 1H-indole-3-carboxaldehyde with 1H-1,2,3,4-tetrazole and the reaction of 1H-indole-3-carboxylic acid and 1H-1,2,3,4-tetrazole.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole involves the reaction of 1H-indole with 1-(bromomethyl)-1H-1,2,3,4-tetrazole in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indole", "1-(bromomethyl)-1H-1,2,3,4-tetrazole", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1H-indole in a suitable solvent (e.g. ethanol, methanol) and add the base to the solution.", "Step 2: Add 1-(bromomethyl)-1H-1,2,3,4-tetrazole to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole as a solid product." ] } | |
CAS-Nummer |
15992-12-8 |
Produktname |
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole |
Molekularformel |
C10H9N5 |
Molekulargewicht |
199.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



